N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-3-6-18(7-4-14)29(26,27)24-11-9-16(10-12-24)21(25)23-17-5-8-19-20(13-17)28-15(2)22-19/h3-8,13,16H,9-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDYGXZSLGMFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Benzothiazole Core
The amino group in 1 directs bromine to the ortho position, facilitating nucleophilic attack by thiocyanate. Cyclization eliminates HBr, forming the thiazole ring. The methyl group at position 2 arises from the starting material’s meta-methyl substitution.
Sulfonylation of Piperidine
Tosylation proceeds via nucleophilic substitution, where the piperidine nitrogen attacks TsCl’s electrophilic sulfur. Steric hindrance from the para-methyl group in TsCl ensures mono-sulfonylation.
Amide Bond Formation
HATU activates 4 ’s carboxylic acid as an acyloxyphosphonium intermediate, which reacts with 2 ’s primary amine to form the carboxamide. DIEA neutralizes HCl, driving the reaction to completion.
Structural Characterization
5.1. Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.82–7.75 (m, 4H, Ts aromatic), 7.43 (d, J = 8.4 Hz, 1H, benzothiazole-H5), 6.98 (d, J = 8.4 Hz, 1H, benzothiazole-H7), 3.21–3.15 (m, 2H, piperidine-H3/H5), 2.64 (s, 3H, Ts-CH₃), 2.41 (s, 3H, benzothiazole-CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).
5.2. Purity and Yield Optimization
- HPLC : >98% purity using a C18 column (MeCN/H₂O, 70:30).
- Yield Improvement : Replacing HATU with EDCl/HOBt reduces yield to 50%, underscoring HATU’s superior efficiency.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it can interact with DNA or proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Research Findings and Limitations
Gaps in Data : Specific biological activity, solubility, and pharmacokinetic data for this compound are absent in the provided evidence, necessitating further studies.
Structural Optimization : The target compound’s design aligns with trends in benzothiazole-based drug discovery but requires empirical validation to assess advantages over existing analogs .
Biological Activity
N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzo[d]thiazole moiety and a piperidine ring, which may confer various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of:
- A benzo[d]thiazole ring, which is known for its biological activity.
- A tosyl group that enhances solubility and stability.
- A piperidine ring that contributes to its pharmacological profile.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown potential to inhibit cancer cell proliferation. For instance, derivatives with similar structures have been reported to exhibit IC50 values in the low micromolar range against prostate and melanoma cancer cells, suggesting a promising avenue for further research in oncology .
- Antimicrobial Properties : Compounds containing benzo[d]thiazole moieties are often evaluated for their antimicrobial activities. Preliminary assays indicate that this compound may possess significant antibacterial and antifungal properties, although specific data on this compound is still forthcoming.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses based on related compounds suggest:
- Inhibition of Tubulin Polymerization : Similar thiazole derivatives have been shown to disrupt microtubule formation, leading to apoptosis in cancer cells .
- Interaction with Enzymes/Receptors : Docking studies indicate potential binding affinities towards specific enzymes involved in cancer pathways, necessitating further validation through in vitro assays.
Case Studies
Recent investigations into compounds structurally related to this compound have yielded promising results:
- Prostate Cancer Studies : Compounds with similar thiazole structures demonstrated IC50 values ranging from 0.7 to 1.0 μM against prostate cancer cell lines, highlighting the potential effectiveness of this class of compounds .
- Melanoma Inhibition : Another study reported that thiazole derivatives exhibited significant cytotoxicity against melanoma cells, reinforcing the therapeutic potential of modifications around the thiazole core .
Q & A
Q. What are the optimal synthetic routes for N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide, and how can purity be maximized?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 2-methylbenzo[d]thiazol-6-amine with 1-tosylpiperidine-4-carboxylic acid chloride under basic conditions (e.g., triethylamine in dry dichloromethane) to form the amide bond .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound (>95% purity).
- Optimization : Reaction yields improve with anhydrous solvents, controlled temperature (0–5°C during coupling), and inert atmospheres (N₂/Ar) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR validate the benzothiazole, tosyl, and piperidine moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group confirmation (δ ~3.1 ppm for tosyl methyl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1350 cm⁻¹ (sulfonyl S=O) verify functional groups .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ values).
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme inhibition : Test against kinases (e.g., Src/Abl) using fluorescence-based assays .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of enzyme inhibition?
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using purified enzymes (e.g., Src kinase) .
- Molecular docking : Simulate binding modes with software like AutoDock Vina, focusing on interactions between the tosyl group and kinase ATP-binding pockets .
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD values) to validate target engagement .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
-
Analog synthesis : Modify substituents (e.g., replace tosyl with methylsulfonyl or alter the piperidine ring) .
-
Bioactivity comparison :
Q. How should contradictory data in biological activity be resolved?
- Replicate assays : Ensure consistency across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Orthogonal validation : Confirm cytotoxicity via both MTT and apoptosis assays (Annexin V/PI staining) .
- Purity verification : Re-analyze compound batches with HPLC to rule out impurities (>99% purity required for reliable data) .
Q. What methodologies optimize the compound’s stability in formulation studies?
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility .
- pH stability : Test degradation kinetics in buffers (pH 3–9) via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Lyophilization : Assess freeze-dried formulations for long-term storage stability (≥24 months at -20°C) .
Q. How can proteomic approaches identify off-target interactions?
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- CRISPR-Cas9 screens : Knock out suspected targets (e.g., kinases) to evaluate resistance mechanisms in cell lines .
- Thermal proteome profiling (TPP) : Monitor protein melting shifts to map thermal stability changes induced by compound binding .
Q. What in vitro ADME models predict its pharmacokinetic properties?
- Caco-2 permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .
- Microsomal stability : Incubate with liver microsomes to measure metabolic half-life (t₁/₂ >60 min suggests favorable hepatic stability) .
- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction (fu >5% is ideal for efficacy) .
Q. How can synergistic combinations with existing therapies be explored?
- Checkerboard assays : Test combinations with cisplatin or paclitaxel in cancer models to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomic analysis : Profile gene expression changes (RNA-seq) post-treatment to identify pathways enhanced by combination therapy .
- In vivo xenografts : Evaluate tumor regression in mice treated with the compound + standard chemotherapeutics (e.g., Dasatinib analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
